Technical Whitepaper: Physicochemical Profiling and Covalent Applications of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide
Technical Whitepaper: Physicochemical Profiling and Covalent Applications of 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide
Executive Summary
2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide (CAS: 80364-92-7) is a bifunctional small molecule characterized by a lipophilic recognition motif and an electrophilic α-chloroacetamide warhead[1]. In the landscape of modern drug discovery, particularly in fragment-based drug discovery (FBDD), chloroacetamide derivatives serve as highly selective covalent modifiers of cysteine residues[2]. This whitepaper details the structural rationale, physicochemical properties, synthetic methodology, and experimental validation protocols for utilizing this compound in targeted covalent inhibitor (TCI) development.
Structural Rationale & Physicochemical Profiling
The architecture of 2-chloro-N-(2-methyl-1-phenylpropyl)acetamide is logically divided into two distinct functional domains:
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The Recognition Element: The 2-methyl-1-phenylpropyl group provides substantial steric bulk and lipophilicity. This moiety is designed to anchor the molecule within deep, hydrophobic binding pockets (e.g., palmitate pockets in TEAD transcription factors) via non-covalent van der Waals and π−π interactions prior to covalent trapping[3].
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The Covalent Warhead: The α-chloroacetamide group acts as a mild electrophile. Unlike acrylamides that undergo reversible Michael addition, chloroacetamides rely on an irreversible SN2 displacement mechanism, offering high selectivity for soft nucleophiles like cysteine thiolates under physiological conditions[2].
Table 1: Key Physicochemical Properties
| Property | Value | Source/Validation |
| Chemical Name | 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide | Standard IUPAC |
| CAS Number | 80364-92-7 | PubChemLite[1] |
| Molecular Formula | C12H16ClNO | PubChemLite[1] |
| Molecular Weight | 225.71 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 225.09204 Da | PubChemLite[1] |
| Predicted XLogP3 | ~3.0 | PubChemLite[1] |
| SMILES | CC(C)C(C1=CC=CC=C1)NC(=O)CCl | PubChemLite[1] |
Mechanistic Reactivity: Cysteine Targeting
The fundamental utility of 2-chloro-N-(2-methyl-1-phenylpropyl)acetamide lies in its ability to form irreversible covalent bonds with target proteins. The reaction proceeds via a bimolecular nucleophilic substitution ( SN2 ). The deprotonated cysteine thiolate ( S− ) of the target protein attacks the α-carbon of the chloroacetamide. The chloride ion, being a stable halide, acts as an excellent leaving group, resulting in a highly stable thioether linkage[2].
This mechanism has been successfully exploited in designing inhibitors for bacterial enzymes like MurA[4] and human transcription factors like TEAD[3].
Mechanism of covalent thioether bond formation via SN2 displacement of the chloroacetamide chloride.
Synthetic Methodology
The synthesis of 2-chloro-N-(2-methyl-1-phenylpropyl)acetamide is achieved through the direct acylation of 2-methyl-1-phenylpropan-1-amine[5] with chloroacetyl chloride.
Causality in Experimental Design:
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Base Selection (DIPEA): N,N -Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the primary amine precursor, which would otherwise halt the nucleophilic attack.
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Temperature Control (0°C): The reaction between acid chlorides and amines is highly exothermic. Conducting the addition at 0°C suppresses the formation of unwanted ketene intermediates and minimizes off-target di-acylation.
Step-by-step synthetic workflow for 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide.
Step-by-Step Synthesis Protocol:
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Preparation: Dissolve 1.0 equivalent of 2-methyl-1-phenylpropan-1-amine[5] and 1.5 equivalents of DIPEA in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Cooling: Chill the reaction flask to 0°C using an ice-water bath.
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Acylation: Add 1.2 equivalents of chloroacetyl chloride dropwise over 15 minutes. Critical: Monitor the internal temperature to ensure it does not exceed 5°C.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
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Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine.
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Drying & Purification: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 10% to 30% Ethyl Acetate in Hexanes) to yield the pure product.
Experimental Workflow: Intrinsic Thiol-Reactivity Profiling
To ensure the chloroacetamide warhead possesses the appropriate reactivity—avoiding both off-target promiscuity (too reactive) and target inertness (too stable)—an intrinsic reactivity assay using Glutathione (GSH) is mandatory[4].
Causality in Assay Design: Measuring the half-life ( t1/2 ) of the compound in the presence of GSH provides a quantifiable metric of its electrophilicity, which is critical for predicting in vivo toxicity and target engagement.
GSH Reactivity Assay Protocol:
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Stock Preparation: Prepare a 10 mM stock solution of 2-chloro-N-(2-methyl-1-phenylpropyl)acetamide in LC-MS grade DMSO.
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Buffer Preparation: Prepare a 5 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.
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Incubation: Initiate the reaction by adding the compound stock to the GSH buffer to achieve a final compound concentration of 100 µM (final DMSO concentration = 1%). Incubate at 37°C in a thermomixer at 600 rpm.
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Time-Course Sampling: At predefined time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.
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Quenching: Immediately quench each aliquot by mixing with 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes to precipitate buffer salts.
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LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the depletion of the parent mass (m/z 226.1 [M+H]+ )[1] and the appearance of the GSH-adduct.
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Data Processing: Plot the natural log of the remaining parent compound percentage against time to calculate the pseudo-first-order rate constant ( kobs ) and half-life ( t1/2 ).
References
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Title: 80364-92-7 (C12H16ClNO) - PubChemLite Source: Université du Luxembourg URL: [Link]
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Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI (Molecules) URL: [Link]
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Title: Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead Source: PubMed (National Institutes of Health) URL: [Link]
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Title: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction Source: RSC Publishing (RSC Medicinal Chemistry) URL: [Link]
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Title: (R)-2-Methyl-1-phenylpropan-1-amine | C10H15N Source: PubChem (National Institutes of Health) URL: [Link]
Sources
- 1. PubChemLite - 80364-92-7 (C12H16ClNO) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 7129626 - PubChem [pubchem.ncbi.nlm.nih.gov]





